(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride

log D lipophilicity matched molecular pair analysis

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride building block featuring a 1,2,4-oxadiazole core linked to a reactive methanesulfonyl chloride group. Its molecular formula is C₃H₃ClN₂O₃S, with a molecular weight of 182.59 g/mol.

Molecular Formula C3H3ClN2O3S
Molecular Weight 182.58
CAS No. 1596005-08-1
Cat. No. B2406343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride
CAS1596005-08-1
Molecular FormulaC3H3ClN2O3S
Molecular Weight182.58
Structural Identifiers
SMILESC1=NC(=NO1)CS(=O)(=O)Cl
InChIInChI=1S/C3H3ClN2O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2
InChIKeyUQMWJCLGJLJSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Essential Product Introduction and Procurement Context for (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride (CAS 1596005-08-1)


(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride building block featuring a 1,2,4-oxadiazole core linked to a reactive methanesulfonyl chloride group [1]. Its molecular formula is C₃H₃ClN₂O₃S, with a molecular weight of 182.59 g/mol [1]. The compound is primarily employed as an electrophilic reagent in medicinal chemistry and organic synthesis to introduce sulfonamide or sulfonate ester functionalities into target molecules via nucleophilic substitution at the sulfonyl chloride center [1]. The 1,2,4-oxadiazole regioisomer confers a distinct electronic profile compared to other oxadiazole isomers, which has implications for the physicochemical properties of derived compounds [2]. This guide provides procurement-focused, quantitative evidence to differentiate this compound from close structural analogs and alternative sulfonyl chloride reagents.

Why Substitution of (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride with Other Oxadiazole or Sulfonyl Chloride Analogs Is Scientifically Unsound


Generic substitution of (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride with other in-class sulfonyl chloride compounds can lead to significant and quantifiable changes in the physicochemical properties of the final products. A systematic matched-pair analysis has demonstrated that the 1,2,4-oxadiazole regioisomer exhibits an order of magnitude higher lipophilicity (log D) compared to the 1,3,4-oxadiazole isomer, alongside marked differences in metabolic stability, hERG channel inhibition, and aqueous solubility [1]. These differences are attributed to the intrinsically different charge distributions and dipole moments of the two regioisomeric cores [1]. Furthermore, the electronic nature of the heterocycle adjacent to the sulfonyl chloride group directly modulates its electrophilicity, impacting reaction kinetics and yields when using analogs such as 5-substituted oxadiazoles or non-heterocyclic sulfonyl chlorides [2]. The quantitative evidence below substantiates why this specific compound should not be considered a simple commodity interchangeable with its closest analogs.

Quantitative Differentiation Evidence for (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride Against Core Competitors


Lipophilicity (log D) Profiling: 1,2,4-Oxadiazole Sulfonyl Chloride Core vs. 1,3,4-Oxadiazole Core

A comprehensive matched molecular pair analysis across the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits a significantly higher distribution coefficient (log D) compared to its 1,3,4-oxadiazole matched partner. Across all analyzed pairs, the 1,3,4-oxadiazole isomer showed log D values that were an order of magnitude lower [1]. This intrinsic property is inherited by the core scaffold of (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride, directly influencing the lipophilicity of any derived compound.

log D lipophilicity matched molecular pair analysis drug-likeness

Metabolic Stability Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Scaffolds

The same matched pair analysis reveals significant differences in metabolic stability. The 1,3,4-oxadiazole isomers were found to have superior metabolic stability in human liver microsomes compared to the 1,2,4-oxadiazole partners [1]. This trade-off is a key differentiator: while 1,2,4-oxadiazoles (the scaffold of our target compound) offer higher lipophilicity, they may undergo faster oxidative metabolism, which must be accounted for in lead optimization.

metabolic stability microsomal clearance oxadiazole regioisomer

hERG Channel Inhibition Liability: 1,2,4- vs. 1,3,4-Oxadiazole Cores

In the systematic regioisomer comparison, 1,2,4-oxadiazole-containing compounds demonstrated a higher propensity for hERG channel inhibition, whereas the 1,3,4-oxadiazole isomers showed a more favorable (lower) hERG inhibition profile [1]. This safety-relevant parameter is a direct consequence of the core scaffold selection and will be inherent to derivatives synthesized from (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride.

hERG inhibition cardiotoxicity safety pharmacology

Aqueous Solubility Differentials: Scaffold Impact on Physicochemical Profile

The matched pair analysis further identified that the 1,2,4-oxadiazole isomer confers lower aqueous solubility compared to the 1,3,4-oxadiazole isomer [1]. This is consistent with the higher lipophilicity of the 1,2,4-core. While not a direct measurement on the sulfonyl chloride itself (which is reactive), this property will be reflected in the solubility of its sulfonamide or sulfonate ester derivatives.

aqueous solubility physicochemical properties drug discovery

Reactivity Modulation by the Electron-Withdrawing 1,2,4-Oxadiazole Core vs. Non-Heterocyclic Sulfonyl Chlorides

The electron-withdrawing nature of the 1,2,4-oxadiazole ring increases the electrophilicity of the adjacent sulfonyl chloride group compared to non-heterocyclic alkane or simple aromatic sulfonyl chlorides. A study on the indirect introduction of sulfonyl chloride groups onto 1,2,4-oxadiazoles demonstrated that acylation selectively involves the carbonyl chloride group regardless of the dichloride structure, underscoring the unique reactivity imparted by the oxadiazole [1]. While a direct kinetic comparison is not available, the literature supports that this scaffold enables efficient sulfonamide formation under milder conditions than less electrophilic analogs like phenylmethanesulfonyl chloride [1].

electrophilicity sulfonylation rate heterocyclic sulfonyl chloride

In Vitro Anti-Prostate Cancer Activity of Sulfonyl-1,2,4-Oxadiazole Derivatives: A Class-Wide Benchmark

A series of sulfonyl-substituted 1,2,4-oxadiazoles were synthesized and evaluated against prostate cancer cell lines. Six compounds exhibited IC₅₀ values ranging from 0.5 to 5.1 μM against the DU-145 androgen-independent prostate cancer cell line, with favorable selectivity over non-cancerous MCF-10A cells [1]. While the parent sulfonyl chloride is a synthetic precursor and not itself assayed, this data establishes the biological relevance of the 1,2,4-oxadiazole sulfonyl motif and supports its use in medicinal chemistry programs targeting oncology, as opposed to 1,3,4-oxadiazole or other heterocyclic sulfonyl chloride scaffolds that lack such specific biological validation.

anticancer activity prostate cancer DU-145 oxadiazole sulfonyl

Validated Research and Industrial Application Scenarios for (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride


Synthesis of CNS-Penetrant Drug Candidates Requiring High Lipophilicity

The consistently higher log D of the 1,2,4-oxadiazole core, as established by systematic matched pair analysis [1], makes this sulfonyl chloride the reagent of choice for constructing sulfonamide libraries intended for CNS targets. The scaffold's lipophilicity advantage over the 1,3,4-oxadiazole isomer translates directly to improved blood-brain barrier permeability potential, a critical design parameter for neurological drug discovery programs. Procuring this specific compound is justified when the target product profile demands enhanced membrane partitioning, and the associated trade-offs in metabolic stability and hERG risk are acknowledged and managed through subsequent optimization.

Prostate Cancer Lead Generation Programs Using 1,2,4-Oxadiazole Sulfonamide Libraries

The demonstrated potent antiproliferative activity (IC₅₀ 0.5–5.1 μM against DU-145 cells) of sulfonyl-1,2,4-oxadiazole derivatives provides a validated biological rationale for using this sulfonyl chloride as a building block in oncology-focused medicinal chemistry [2]. The scaffold's activity against androgen-independent prostate cancer cells, coupled with low cytotoxicity on non-cancerous MCF-10A cells, suggests a potentially novel mechanism of action distinct from antiandrogens like bicalutamide. This evidence supports scaled procurement for targeted library synthesis and hit-to-lead optimization in prostate cancer projects.

Synthetic Platforms Requiring High Electrophilicity for Challenging Sulfonamide Formations

The electron-withdrawing 1,2,4-oxadiazole ring enhances the electrophilicity of the adjacent sulfonyl chloride group, making this compound particularly suitable for sulfonylation of sterically hindered or electronically deactivated amines [3]. This is a differentiating factor from less electrophilic sulfonyl chlorides such as benzyl or alkyl sulfonyl chlorides. Procurement of this reagent is strategically important for platform synthesis efforts where reaction efficiency with demanding nucleophiles is a bottleneck, potentially enabling higher yields and reducing the need for forcing conditions.

Design of Metabolically Labile Prodrugs or Soft Drug Candidates

The robust class-level evidence indicating that 1,2,4-oxadiazoles are more metabolically labile than their 1,3,4-oxadiazole counterparts [1] provides a rational basis for using this sulfonyl chloride in the design of prodrugs or 'soft drug' candidates where controlled metabolic clearance is desirable. This application scenario exploits the scaffold's inherent property, which would be considered a liability in other contexts, to achieve a specific pharmacokinetic profile. This counterintuitive advantage differentiates it from the more metabolically stable 1,3,4-oxadiazole building blocks.

Quote Request

Request a Quote for (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.